molecular formula C14H22N2O4 B2383838 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one CAS No. 1421458-29-8

4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one

Cat. No.: B2383838
CAS No.: 1421458-29-8
M. Wt: 282.34
InChI Key: KKSIOXJLVQEMOH-UHFFFAOYSA-N
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Description

4-(Morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a sophisticated chemical scaffold designed for medicinal chemistry and oncology research. This compound integrates multiple privileged structures recognized in drug discovery. The morpholine ring is a prevalent pharmacophore known to enhance solubility and membrane permeability, while also contributing critical interactions with biological targets such as kinase enzymes . The tetrahydropyran (THP) moiety similarly improves the compound's pharmacokinetic profile and is a feature found in various therapeutic agents . The pyrrolidin-2-one core completes the structure, providing a rigid, heterocyclic framework that can mimic peptide bonds and engage in key hydrogen-bonding interactions within enzyme active sites. The primary research application of this compound is anticipated in the development of targeted cancer therapies. Its structural features are characteristic of molecules designed to inhibit key signaling pathways in cancer cells. Specifically, the morpholine group is frequently employed in the design of mTOR inhibitors, a serine/threonine kinase that is a crucial regulator of cell growth and survival and a validated target in cancers such as non-small cell lung cancer (NSCLC) and triple-negative breast cancer . Molecular simulations and binding studies of analogous morpholine-containing compounds demonstrate stable binding interactions within the mTOR active site, suggesting this compound has significant potential as a lead structure or intermediate for the synthesis of novel potent and selective kinase inhibitors . This product is provided For Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(morpholine-4-carbonyl)-1-(oxan-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c17-13-9-11(14(18)15-3-7-20-8-4-15)10-16(13)12-1-5-19-6-2-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSIOXJLVQEMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CC(CC2=O)C(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, pharmacological implications, and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one
  • CAS Number : 1421458-29-8

This compound features a morpholine ring, a pyrrolidinone moiety, and a tetrahydro-pyran substituent, which contribute to its unique biological properties.

Physical Properties

PropertyValue
Molecular Weight295.37 g/mol
Boiling PointNot available
SolubilitySoluble in DCM

Research indicates that compounds similar to 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one may interact with various receptors, including G protein-coupled receptors (GPCRs) and cannabinoid receptors. For instance, derivatives of tetrahydro-pyran compounds have shown significant binding affinities for CB1 receptors, which are implicated in various physiological processes such as pain modulation and appetite regulation .

Pharmacological Studies

  • CB1 Receptor Affinity : Studies have reported that certain derivatives exhibit high affinity for CB1 receptors, with Ki values indicating potent binding. For example, a related compound showed Ki values as low as 15.7 nM for CB1 receptors .
  • Antinociceptive Effects : In vivo studies suggest that some tetrahydro-pyran derivatives possess antinociceptive properties, potentially providing therapeutic benefits in pain management .
  • Neuroprotective Properties : The compound's structural features may confer neuroprotective effects, making it a candidate for further studies in neurodegenerative diseases .

Study 1: Antinociceptive Activity

A study investigating the antinociceptive effects of a related tetrahydro-pyran derivative demonstrated significant pain relief in animal models. The mechanism was attributed to the modulation of CB1 receptor activity, highlighting the potential therapeutic applications of this class of compounds.

Study 2: Neuroprotection

Another research effort focused on the neuroprotective effects of similar compounds in models of oxidative stress. Results indicated that these compounds could reduce neuronal cell death through antioxidant mechanisms, suggesting their utility in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Pyrrolidinone Derivatives with Aromatic Substitutions

  • Example 329 (EP 4 374 877 A2) : A pyridazine-pyrrolo-carboxamide derivative with a morpholine-4-carbonyl group and a trifluoromethyl-substituted pyridine moiety. Unlike the target compound, this analog includes a pyridazine core and lacks the tetrahydro-2H-pyran group, resulting in higher molecular weight (MW: ~600 g/mol) and increased lipophilicity due to aromatic fluorinated substituents .
  • (4aR)-N-(4-bromo-3,5-difluorophenyl)-1-[(3-chloro-2-fluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide: This compound features a halogenated aryl group and a fused pyridazine-pyrrolidine system.

Analogues from Chemical Databases

1-(Cyclopropylmethyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one ()

  • Structural Similarities : Both compounds share the pyrrolidin-2-one core and a morpholine-4-carbonyl group.
  • Key Differences: The cyclopropylmethyl substituent in this analog replaces the tetrahydro-2H-pyran-4-yl group. Cyclopropyl groups are known to enhance metabolic stability by resisting oxidative degradation, whereas the tetrahydro-2H-pyran moiety may improve aqueous solubility due to its oxygen atom .
  • Molecular Weight : The cyclopropylmethyl analog has a lower MW (~310 g/mol) compared to the target compound (~337 g/mol), primarily due to the smaller substituent.

2-Methyl-6-(morpholine-4-carbonyl)pyridine-3-carbonitrile ()

  • Core Structure: This compound replaces the pyrrolidinone ring with a pyridine-carbonitrile system. The morpholine-carbonyl group is retained but positioned on an aromatic ring.
  • However, the absence of a saturated pyrrolidinone ring reduces conformational flexibility compared to the target compound .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidin-2-one Tetrahydro-2H-pyran-4-yl, morpholine-4-carbonyl ~337 Balanced solubility/stability
1-(Cyclopropylmethyl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one Pyrrolidin-2-one Cyclopropylmethyl, morpholine-4-carbonyl ~310 Enhanced metabolic stability
Example 329 (EP 4 374 877 A2) Pyridazine-pyrrolo Trifluoromethyl-pyridine, morpholine ~600 High lipophilicity, fluorinated motifs
2-Methyl-6-(morpholine-4-carbonyl)pyridine-3-carbonitrile Pyridine Methyl, carbonitrile, morpholine ~261 Electron-withdrawing, rigid structure

Research Findings and Implications

  • Bioavailability : The tetrahydro-2H-pyran group in the target compound likely improves solubility compared to analogs with purely hydrophobic substituents (e.g., cyclopropylmethyl), as oxygen atoms facilitate hydrogen bonding with aqueous environments .
  • Metabolic Stability : Morpholine-containing compounds are generally resistant to rapid hepatic clearance, but the tetrahydro-2H-pyran group may introduce susceptibility to oxidative metabolism at the ether oxygen .

Q & A

What are the optimal synthetic routes for 4-(morpholine-4-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one, and how can enantiomeric purity be ensured?

Level: Basic
Methodological Answer:
The compound can be synthesized via enantioselective methods such as Heck–Matsuda desymmetrization of pyrrolidinone precursors. Key steps include:

  • N-protection of the pyrrolidinone core (e.g., using nitrobenzenesulfonyl groups) to enable regioselective arylations .
  • Chiral resolution via high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., Daicel Chiralpak® IC or IB columns) to achieve >90% enantiomeric excess (ee) .
  • Characterization using 1^1H/13^13C NMR, HRMS, and melting point analysis to confirm structural integrity and purity .

Example Reaction Conditions Table:

StepReagents/ConditionsYield (%)ee (%)Analytical Method
ArylationPd(OAc)2_2, NaHCO3_3, 80°C48–8485–95SFC (Chiralpak® IC)
DeprotectionNaOH/MeOH, reflux70–851^1H NMR

Which analytical techniques are most effective for resolving stereochemical ambiguities in this compound?

Level: Basic
Methodological Answer:

  • Chiral Chromatography : Use SFC or HPLC with chiral columns (e.g., Daicel Chiralpak®) to separate enantiomers. For example, SFC with a Chiralpak® IC column (λ = 210 nm) resolved enantiomers with retention times of 24.2 min and 25.8 min .
  • NMR Analysis : 1^1H NMR coupling constants (e.g., J=8.7917.02HzJ = 8.79–17.02 \, \text{Hz}) and NOE experiments can confirm spatial arrangements .
  • X-ray Crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .

How can researchers design in vitro assays to evaluate the biological activity of this compound against specific enzymatic targets?

Level: Advanced
Methodological Answer:

  • Target Selection : Prioritize kinases or proteases due to the morpholine and pyrrolidinone moieties’ affinity for ATP-binding pockets .
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) with IC50_{50} determination. Include positive controls (e.g., staurosporine for kinases) .
    • Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting solubility in DMSO/PBS .
  • Data Validation : Replicate assays in triplicate and compare with structurally related compounds (e.g., 4-(1H-benzimidazol-2-yl) analogs) to assess structure-activity relationships (SAR) .

What strategies are recommended for modifying the morpholine-4-carbonyl group to improve metabolic stability without compromising target affinity?

Level: Advanced
Methodological Answer:

  • Bioisosteric Replacement : Substitute morpholine with piperazine or thiomorpholine to enhance metabolic resistance while retaining hydrogen-bonding capacity .
  • Electron-Withdrawing Groups : Introduce fluorine or trifluoromethyl groups on the morpholine ring to reduce oxidative metabolism .
  • Prodrug Approach : Mask the carbonyl group as an ester or amide to improve bioavailability, with enzymatic cleavage in target tissues .

Example Modification Table:

ModificationRationaleSAR Impact
Morpholine → PiperazineReduced CYP450 metabolismRetains kinase inhibition
CF3_3 substitutionEnhanced metabolic stabilitySlight loss in potency

How should discrepancies in biological activity data between different research groups be systematically addressed?

Level: Advanced
Methodological Answer:

  • Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) and HRMS to exclude degradation products .
  • Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5), temperature (25°C vs. 37°C), and cell passage numbers .
  • Stereochemical Confirmation : Re-evaluate ee using chiral SFC to rule out racemization during storage .

What computational approaches are suitable for predicting the binding mode of this compound to putative protein targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., PDB: 1ATP). Prioritize docking poses with morpholine oxygen forming hydrogen bonds to hinge regions .
  • Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in GROMACS to assess conformational flexibility of the tetrahydropyran ring .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent effects (e.g., morpholine modifications) with IC50_{50} values .

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